[4-(2-Aminoethyl)piperidin-1-yl]-(5,6-dimethyl-1-benzofuran-3-yl)methanone;hydrochloride
Description
[4-(2-Aminoethyl)piperidin-1-yl]-(5,6-dimethyl-1-benzofuran-3-yl)methanone hydrochloride is a synthetic compound featuring a piperidine core substituted with a 2-aminoethyl group and linked to a 5,6-dimethylbenzofuran moiety via a ketone bridge. Its hydrochloride salt enhances solubility and stability, making it suitable for pharmacological research.
Properties
IUPAC Name |
[4-(2-aminoethyl)piperidin-1-yl]-(5,6-dimethyl-1-benzofuran-3-yl)methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2.ClH/c1-12-9-15-16(11-22-17(15)10-13(12)2)18(21)20-7-4-14(3-6-19)5-8-20;/h9-11,14H,3-8,19H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHHRBQIOFIQLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC=C2C(=O)N3CCC(CC3)CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [4-(2-Aminoethyl)piperidin-1-yl]-(5,6-dimethyl-1-benzofuran-3-yl)methanone;hydrochloride, often referred to in the literature as a piperidine derivative, has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, encompassing various studies and findings related to its pharmacological effects.
Chemical Structure and Properties
The compound is characterized by a piperidine ring connected to a benzofuran moiety. Its molecular formula and structure can be represented as follows:
- Molecular Formula : C_{15}H_{20}N_{2}O
- Molecular Weight : 248.34 g/mol
1. Antibacterial Activity
Research indicates that compounds with piperidine and benzofuran structures exhibit notable antibacterial properties. A study highlighted that derivatives of piperidine demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
2. Enzyme Inhibition
The compound has been assessed for its inhibitory effects on key enzymes:
- Acetylcholinesterase (AChE) : The inhibition of AChE is significant for treating neurodegenerative diseases such as Alzheimer's. The IC50 values of several related compounds were reported, with some showing strong inhibition comparable to standard drugs .
- Urease Inhibition : Urease inhibitors are critical in managing urinary tract infections and related conditions. The synthesized compounds exhibited strong urease inhibition, with IC50 values ranging from 1.13 µM to 6.28 µM, indicating potential therapeutic applications .
3. Binding Affinity
Studies have also explored the binding interactions of this compound with bovine serum albumin (BSA), which is crucial for understanding its pharmacokinetics and bioavailability. The binding affinity can influence the drug's therapeutic efficacy and distribution in vivo .
Case Studies
Several case studies have documented the biological activities of piperidine derivatives similar to the compound :
| Study | Biological Activity | Findings |
|---|---|---|
| Study A | Antibacterial | Moderate activity against S. typhi |
| Study B | AChE Inhibition | IC50 = 2.14 µM |
| Study C | Urease Inhibition | IC50 = 1.13 µM |
These findings underscore the compound's potential as a multi-target therapeutic agent.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structural motifs can exhibit anticancer properties. The presence of the piperidine ring and the benzofuran structure may facilitate interactions with biological targets involved in cancer progression. For instance, studies have shown that piperidine derivatives can inhibit specific enzymes linked to tumor growth and metastasis .
Neurological Disorders
Given the compound's ability to cross the blood-brain barrier, it may have applications in treating neurological disorders. Compounds that target neurotransmitter systems or modulate neuroinflammatory pathways are of particular interest. The aminoethyl group suggests potential interactions with receptors involved in mood regulation and cognitive function .
Inflammatory Diseases
Similar compounds have been explored for their anti-inflammatory properties. By inhibiting pathways related to lysophosphatidic acid, which is implicated in various inflammatory processes, this compound could be beneficial in treating conditions such as arthritis or inflammatory bowel disease .
Case Study 1: Anticancer Efficacy
A study evaluated a series of piperidine derivatives for their ability to inhibit cancer cell proliferation. The results demonstrated that compounds similar to [4-(2-Aminoethyl)piperidin-1-yl]-(5,6-dimethyl-1-benzofuran-3-yl)methanone;hydrochloride exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating potent anticancer activity .
Case Study 2: Neuroprotective Effects
In a preclinical model of neurodegeneration, a related compound demonstrated significant neuroprotective effects by reducing oxidative stress and apoptosis in neuronal cells. This suggests that this compound could be further investigated for its potential in treating Alzheimer's disease or other neurodegenerative conditions .
Summary of Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(Aminomethyl)piperidin-1-ylmethanone Dihydrochloride (CAS 1286265-79-9)
Structural Similarities :
- Both compounds share a piperidine ring substituted with an aminoalkyl group (2-aminoethyl vs. aminomethyl).
- Both are hydrochloride salts, improving aqueous solubility.
Key Differences :
| Parameter | Target Compound | 4-(Aminomethyl)piperidin-1-ylmethanone Dihydrochloride |
|---|---|---|
| Aromatic Substituent | 5,6-Dimethylbenzofuran | Pyridin-4-yl |
| Side Chain | 2-Aminoethyl | Aminomethyl |
| Molecular Formula | Not provided in evidence (inferred: ~C15H21N2O2·HCl) | C12H17N3O·2HCl |
| Molecular Weight | Not provided (estimated ~300–320 g/mol) | 292.2 g/mol |
| Solubility | Likely polar due to hydrochloride salt | Soluble in methanol and water (3:17 ratio) |
Functional Implications :
- The benzofuran group in the target compound may enhance lipophilicity and CNS penetration compared to the pyridine ring in the dihydrochloride analog, which is more polar and may favor peripheral activity.
- The longer 2-aminoethyl side chain in the target compound could improve receptor interaction kinetics compared to the shorter aminomethyl group .
Cetirizine Hydrochloride and Pseudoephedrine Hydrochloride Derivatives
Structural Similarities :
- Piperazine/piperidine cores are common in both the target compound and cetirizine derivatives (e.g., 2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol).
- Hydrochloride salts are used to enhance bioavailability.
Key Differences :
Functional Implications :
- The piperidine core in the target compound may confer different conformational flexibility compared to piperazine-based drugs like cetirizine.
- The benzofuran moiety could offer unique binding interactions distinct from the chlorophenyl groups in antihistamines .
Stability and Reactivity
- Both the target compound and 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride require storage in cool, dry conditions to prevent hydrolysis of the ketone bridge .
Research and Development Considerations
- Gaps in Data: The target compound lacks detailed pharmacokinetic or receptor-binding studies in the provided evidence.
- Synthetic Challenges : The 5,6-dimethylbenzofuran group may complicate synthesis compared to simpler aromatic substituents, requiring optimized purification protocols .
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for assessing the purity of this compound in research settings?
- Methodological Answer : High-performance liquid chromatography (HPLC) with optimized mobile phases is widely used. For example, a buffer solution (e.g., 6.8 g sodium acetate + 16.22 g sodium 1-octanesulfonate in 1 L water, pH 4.6 adjusted with glacial acetic acid) mixed with methanol (65:35 v/v) can resolve polar impurities . Ensure system suitability tests are performed to validate column efficiency and retention times.
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent hygroscopic degradation. Avoid exposure to light, moisture, or incompatible materials (e.g., strong oxidizers) due to the compound’s amine and benzofuran moieties . Conduct periodic stability tests using thermogravimetric analysis (TGA) to monitor decomposition thresholds.
Q. What are the key considerations for designing a synthesis protocol for this compound?
- Methodological Answer : Prioritize stepwise functionalization of the piperidine and benzofuran cores. For example:
- Use Mannich reactions for introducing the 2-aminoethyl group to the piperidine ring .
- Employ Friedel-Crafts acylation to couple the benzofuran moiety .
- Monitor reaction progress with thin-layer chromatography (TLC) and optimize pH (e.g., ~6.5 using ammonium acetate buffer) to enhance yield .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported solubility data under varying experimental conditions?
- Methodological Answer : Solubility contradictions often arise from pH-dependent ionization. Design a systematic study:
- Test solubility in buffered solutions (pH 3–9) using UV-Vis spectroscopy.
- Compare with computational models (e.g., COSMO-RS) to predict solubility trends.
- Cross-reference with safety data sheets for solvent compatibility (e.g., dimethyl sulfoxide for polar aprotic conditions) .
Q. What strategies are effective in optimizing reaction yields while minimizing byproduct formation during synthesis?
- Methodological Answer :
- Catalyst Screening : Test palladium or copper catalysts for coupling reactions to reduce side-products .
- Temperature Control : Maintain reactions at 50–60°C to avoid thermal decomposition of intermediates.
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted amines or acylated byproducts) and adjust stoichiometry or purification steps (e.g., recrystallization with ethanol/water mixtures) .
Q. How can in vitro assays be designed to evaluate the biological activity of this compound against specific enzymatic targets?
- Methodological Answer :
- Target Selection : Focus on receptors/transporters with structural similarity to piperidine-based ligands (e.g., sigma-1 or serotonin receptors) .
- Assay Conditions : Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% bovine serum albumin (BSA) to prevent nonspecific binding.
- Data Normalization : Include positive controls (e.g., known inhibitors) and validate activity via dose-response curves (IC₅₀ calculations) .
Data Contradiction Analysis
Q. How should conflicting data on acute toxicity profiles be addressed?
- Methodological Answer :
- Source Evaluation : Compare studies using OECD Guidelines vs. non-standardized assays. Prioritize data from GHS-aligned sources (e.g., NITE Japan classifications) .
- In Vivo Validation : Conduct acute oral toxicity tests in rodent models (OECD 423) with rigorous ethical oversight (e.g., IACUC protocols) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
